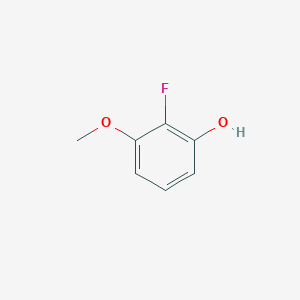

2-氟-3-甲氧基苯酚

概述

描述

2-Fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H7FO2 . It is used as a reactant for regioselective Suzuki coupling and the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methoxyphenol consists of a phenol ring with a fluorine atom and a methoxy group attached to it . It contains a total of 17 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 ether (aromatic) .Physical And Chemical Properties Analysis

2-Fluoro-3-methoxyphenol has a molecular weight of 142.13 and is stored at temperatures between 2-8°C in an inert atmosphere .科学研究应用

甲氧基苯酚中的氢键

甲氧基苯酚,包括2-氟-3-甲氧基苯酚等变体,在凝聚相中形成强烈的分子间和分子内氢键。这些性质在抗氧化剂和生物活性分子的背景下具有重要意义。已对甲氧基苯酚的热化学性质和氢键特性进行了研究(Varfolomeev et al., 2010)。

光电材料应用

使用生物催化剂合成了2-氟-3-甲氧基苯酚衍生物,并确定其为潜在的光电材料。这些发现对于光电子器件的发展至关重要,突显了环保的生产过程(Zaragoza-Gasca et al., 2011)。

结构和化学分析

该分子已通过XRD、FT-IR和UV-Vis等各种分析技术进行了表征。这种分析对于理解分子几何结构和化学性质至关重要,这些性质在材料科学和化学中具有应用(Demircioğlu等,2018)。

生化研究

已对2-氟-3-甲氧基苯酚及其类似物的生化性质进行了研究,如抑制白细胞中氧化剂产生和吞噬作用。这些研究对于理解生化途径和潜在的治疗应用至关重要(de Almeida et al., 2011)。

地球物理和环境研究

甲氧基苯酚,包括2-氟-3-甲氧基苯酚,已被用作研究水热改性过程中木质素化学变化的地球生物量代理物。这种应用在有机地球化学和环境研究中具有重要意义(Vane & Abbott, 1999)。

安全和危害

2-Fluoro-3-methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

未来方向

While specific future directions for 2-Fluoro-3-methoxyphenol are not mentioned in the search results, m-aryloxy phenols have been highlighted for their importance in various industries, including plastics, adhesives, and coatings, and their applications as antioxidants, ultraviolet absorbers, and flame retardants .

作用机制

Target of Action

Methoxyphenolic compounds, which include 2-fluoro-3-methoxyphenol, have been studied for their anti-inflammatory effects on human airway cells .

Mode of Action

Methoxyphenolic compounds have been shown to inhibit the production of various inflammatory mediators, including cytokines and chemokines . This suggests that 2-Fluoro-3-methoxyphenol may interact with its targets to modulate inflammatory responses.

Biochemical Pathways

Methoxyphenolic compounds have been shown to affect the production of inflammatory mediators, suggesting that they may influence inflammatory pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . This information may have implications for its bioavailability and pharmacokinetics.

Result of Action

Methoxyphenolic compounds have been shown to inhibit the production of various inflammatory mediators in human airway cells . This suggests that 2-Fluoro-3-methoxyphenol may have similar anti-inflammatory effects.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

生化分析

Biochemical Properties

2-Fluoro-3-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The presence of the fluorine atom in 2-Fluoro-3-methoxyphenol enhances its binding affinity to these enzymes, potentially leading to enzyme inhibition or activation depending on the specific isoform of cytochrome P450 involved .

Additionally, 2-Fluoro-3-methoxyphenol has been shown to interact with glutathione S-transferases, a family of enzymes that play a crucial role in detoxification processes. The methoxy group in the compound facilitates its conjugation with glutathione, aiding in the detoxification and excretion of harmful substances .

Cellular Effects

2-Fluoro-3-methoxyphenol exerts various effects on different cell types and cellular processes. In human airway cells, it has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 . This inhibition is achieved through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are critical regulators of inflammation.

Moreover, 2-Fluoro-3-methoxyphenol influences cellular metabolism by modulating the activity of key metabolic enzymes. It has been observed to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of 2-Fluoro-3-methoxyphenol involves several key interactions at the molecular level. The compound binds to specific active sites on enzymes, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that inhibits the enzyme’s catalytic activity .

Furthermore, 2-Fluoro-3-methoxyphenol can act as an antioxidant by scavenging free radicals and reducing oxidative stress within cells. This antioxidant activity is attributed to the presence of the methoxy group, which can donate electrons to neutralize reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-3-methoxyphenol have been studied over various time periods. The compound exhibits good stability under standard storage conditions, maintaining its efficacy over extended periods . Its degradation products, if any, have not been extensively characterized.

Long-term studies have shown that 2-Fluoro-3-methoxyphenol can have sustained effects on cellular function, particularly in terms of its anti-inflammatory and antioxidant properties. These effects are consistent over time, indicating the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Fluoro-3-methoxyphenol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced inflammation and enhanced antioxidant capacity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions .

Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing adverse effects .

Metabolic Pathways

2-Fluoro-3-methoxyphenol is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress response. It interacts with enzymes such as cytochrome P450 and glutathione S-transferases, facilitating its metabolism and excretion . The compound’s metabolism results in the formation of various metabolites, which are further processed and eliminated from the body .

Transport and Distribution

Within cells and tissues, 2-Fluoro-3-methoxyphenol is transported and distributed through specific transporters and binding proteins. These include organic anion transporters and albumin, which facilitate its movement across cellular membranes and its distribution in the bloodstream . The compound’s localization and accumulation are influenced by its chemical properties, such as its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 2-Fluoro-3-methoxyphenol is primarily in the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it can interact with various enzymes and proteins within these compartments . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular locations .

属性

IUPAC Name |

2-fluoro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZRWOBHACTFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653906 | |

| Record name | 2-Fluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

447462-87-5 | |

| Record name | 2-Fluoro-3-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447462875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxyphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RBB584YC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

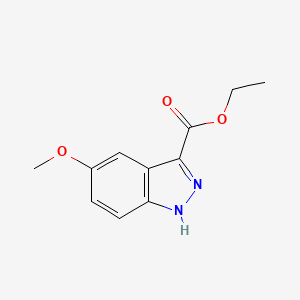

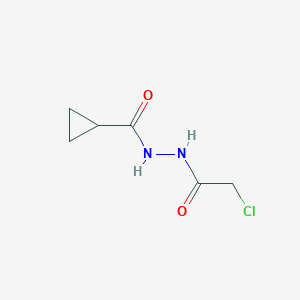

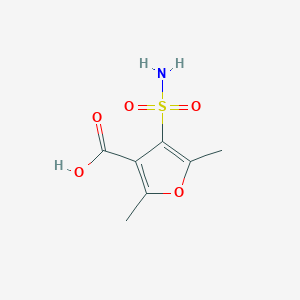

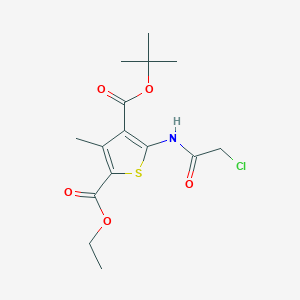

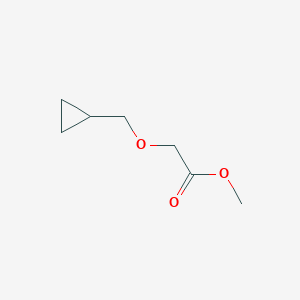

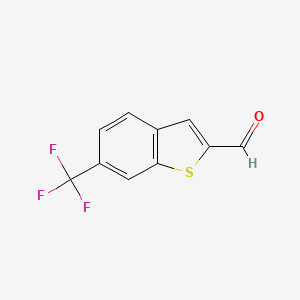

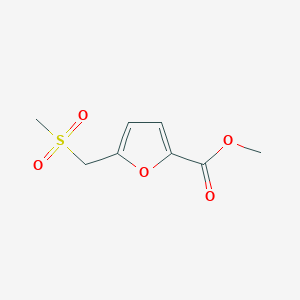

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)